alpha-Hexyl-gamma-butyrolactone

Übersicht

Beschreibung

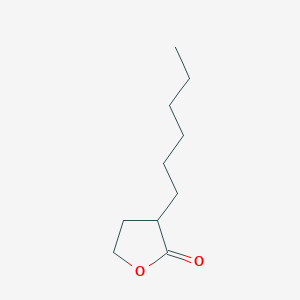

alpha-Hexyl-gamma-butyrolactone: is an organic compound with the molecular formula C10H18O2 . It is a derivative of gamma-butyrolactone, featuring a hexyl group attached to the alpha position of the lactone ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Hexyl-gamma-butyrolactone typically involves the lactonization of appropriate precursors. One common method is the gold-catalyzed allylic functionalization, which has been found to be efficient for the preparation of gamma-butyrolactone derivatives . Another method involves the reaction of gamma-butyrolactone with hexyl halides under basic conditions to introduce the hexyl group at the alpha position .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of environmentally friendly and efficient catalysts is often emphasized to ensure sustainable production .

Analyse Chemischer Reaktionen

Reactivity with Nucleophiles

alpha-Hexyl-gamma-butyrolactone can undergo nucleophilic addition reactions due to the electrophilic nature of the carbonyl group in the lactone structure. This reactivity allows for various transformations:

-

Nucleophilic Attack : The carbonyl carbon can be attacked by nucleophiles such as Grignard reagents or organolithiums, leading to the formation of alcohol derivatives.

Polymerization Reactions

Another significant aspect of this compound is its potential for polymerization:

-

Living Polymerization : The compound can participate in living polymerization processes when used with suitable catalysts. For instance, studies have demonstrated that using specific aluminum-based catalysts can lead to controlled polymerizations, yielding polymers with narrow molecular weight distributions .

Table 2: Polymerization Characteristics of this compound

| Catalyst Type | Polymerization Type | Characteristics |

|---|---|---|

| Aluminum-Based | Living Polymerization | Narrow molecular weight distribution |

| Zinc-Based | Non-living Polymerization | Higher variability in molecular weight |

Mechanistic Insights

The mechanisms underlying the reactions of this compound are complex and often involve multiple steps:

-

Formation of Carbanions : Under strongly alkaline conditions, this compound can lose an alpha-hydrogen to form a carbanion. This intermediate can then react with various electrophiles to yield different products.

-

Esterification and Condensation Reactions : The lactone can also undergo esterification reactions with alcohols or condensation reactions with other carbonyl compounds, leading to diverse chemical entities .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Alpha-Hexyl-gamma-butyrolactone is characterized by the molecular formula CHO and is recognized for its lactone structure, which consists of a five-membered cyclic ester. This structural feature contributes to its reactivity and utility in organic synthesis.

Pharmaceutical Applications

The gamma-butyrolactone core is prevalent in many biologically active compounds. Research indicates that derivatives of gamma-butyrolactone, including α-Hexyl-γ-butyrolactone, exhibit various pharmacological activities:

- Antifungal and Antimicrobial Properties : Compounds containing the γ-butyrolactone moiety have been shown to possess antifungal properties. Recent studies highlight their potential as natural pharmacophores for antifungal drugs .

- Drug Development : Several γ-butyrolactone derivatives have been developed into FDA-approved drugs used for treating conditions such as high blood pressure, heart failure, and other cardiovascular diseases. For instance, spironolactone and eplerenone are notable examples that utilize the γ-butyrolactone structure .

- Synthetic Intermediates : α-Hexyl-γ-butyrolactone can serve as a synthetic intermediate in the development of complex pharmaceutical compounds, leveraging its structural properties to facilitate various chemical reactions .

Industrial Applications

In addition to pharmaceutical uses, α-Hexyl-γ-butyrolactone finds applications in industrial settings:

- Fragrance Industry : The compound is utilized in the formulation of fragrances due to its pleasant odor profile. Its ability to act as a solvent and carrier for aromatic compounds makes it valuable in this sector .

- Chemical Synthesis : As a precursor in organic synthesis, α-Hexyl-γ-butyrolactone can be transformed into various functionalized compounds through well-established synthetic methodologies. This includes its use in producing α-substituted γ-butyrolactones, which are important for developing new materials and chemicals .

Toxicological Studies

Understanding the safety profile of α-Hexyl-γ-butyrolactone is crucial, especially given its applications in consumer products:

- Inhalation Toxicity : Recent studies have examined the inhalation toxicity of non-nicotine constituents in e-cigarettes, including compounds like α-Hexyl-γ-butyrolactone. These studies aim to assess the potential health risks associated with exposure to such substances .

Case Study 1: Antifungal Activity

A study explored the antifungal activity of γ-butyrolactones against various fungal strains, demonstrating significant efficacy attributed to structural features similar to those found in α-Hexyl-γ-butyrolactone .

Case Study 2: Synthesis Innovations

Innovative synthetic methods for producing γ-butyrolactones from readily available starting materials have been developed, showcasing the versatility of α-Hexyl-γ-butyrolactone as a building block in organic synthesis .

Wirkmechanismus

The mechanism of action of alpha-Hexyl-gamma-butyrolactone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

gamma-Butyrolactone: A simpler lactone without the hexyl substitution.

alpha-Methyl-gamma-butyrolactone: A similar compound with a methyl group instead of a hexyl group at the alpha position.

Uniqueness: alpha-Hexyl-gamma-butyrolactone is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The hexyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it valuable for specific applications .

Biologische Aktivität

Alpha-Hexyl-gamma-butyrolactone (α-Hexyl-GBL) is a synthetic compound belonging to the family of gamma-butyrolactones (GBLs), which are known for their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of α-Hexyl-GBL, supported by data tables and relevant case studies.

Overview of Gamma-Butyrolactones

Gamma-butyrolactones are cyclic esters that have garnered attention for their various biological activities, including neuroprotective, anti-inflammatory, and antimicrobial effects. The structural modification of GBLs can significantly influence their pharmacological profiles. α-Hexyl-GBL is a derivative that has been studied for its unique properties compared to other GBLs.

Neuropharmacological Effects

Alpha-Hexyl-GBL exhibits central nervous system (CNS) depressant effects similar to those of gamma-hydroxybutyrate (GHB), a well-known GBL. It acts as a prodrug, rapidly converting into GHB in vivo, which contributes to its bioactivity. Research indicates that α-Hexyl-GBL enhances GABAergic transmission, leading to sedative and anxiolytic effects .

Table 1: Summary of Neuropharmacological Effects of α-Hexyl-GBL

| Effect | Mechanism of Action | Reference |

|---|---|---|

| CNS Depression | GABA receptor modulation | |

| Anxiolytic Activity | Enhanced GABAergic transmission | |

| Sedative Properties | Prodrug conversion to GHB |

Antimicrobial Activity

Recent studies have indicated that α-Hexyl-GBL possesses antimicrobial properties. A quantitative structure-activity relationship (QSAR) analysis demonstrated that modifications in the butyrolactone structure can enhance antifungal activity against various pathogens .

Table 2: Antimicrobial Activity of α-Hexyl-GBL

| Pathogen | Activity Level | IC50 (μM) | Reference |

|---|---|---|---|

| Candida albicans | Moderate | 25.4 | |

| Aspergillus niger | High | 15.8 | |

| Staphylococcus aureus | Low | >50 |

Case Studies and Research Findings

- Neuroprotective Effects : A study involving animal models demonstrated that α-Hexyl-GBL administration resulted in significant neuroprotection against excitotoxicity induced by glutamate, suggesting its potential application in neurodegenerative diseases .

- Antifungal Efficacy : In vitro tests revealed that α-Hexyl-GBL exhibited potent antifungal activity against B. cinerea, with an IC50 value indicating significant efficacy while maintaining low cytotoxicity in human cell lines .

- Toxicological Assessment : Toxicological studies have shown that while α-Hexyl-GBL is generally well-tolerated at therapeutic doses, high concentrations can lead to adverse effects such as sedation and potential hepatotoxicity, necessitating careful dosage regulation .

Eigenschaften

IUPAC Name |

3-hexyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-12-10(9)11/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVDLVUXSDSVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047437 | |

| Record name | alpha-Hexyl-gamma-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18436-37-8 | |

| Record name | 3-Hexyldihydro-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18436-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hexyl-gamma-butyrolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018436378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, 3-hexyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Hexyl-gamma-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hexyldihydrofuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-HEXYL-.GAMMA.-BUTYROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J0O5KWX81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.